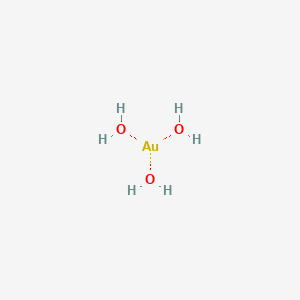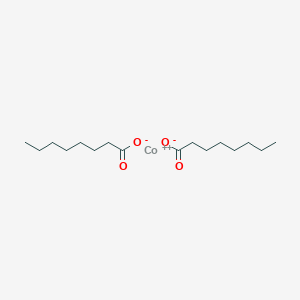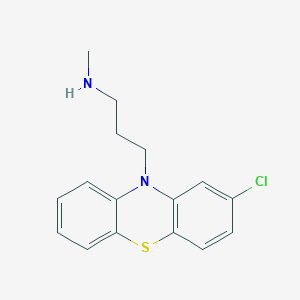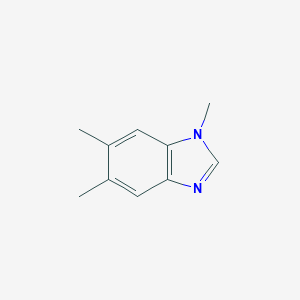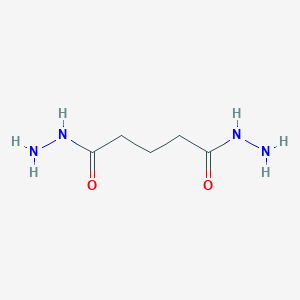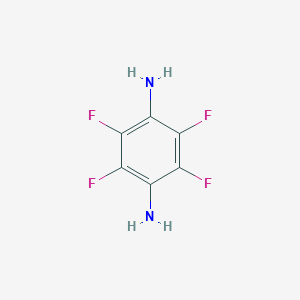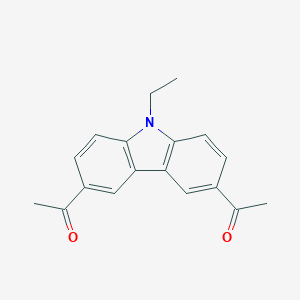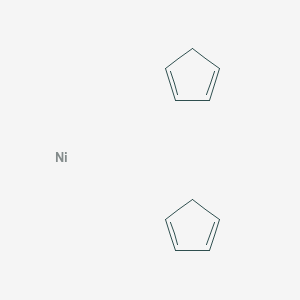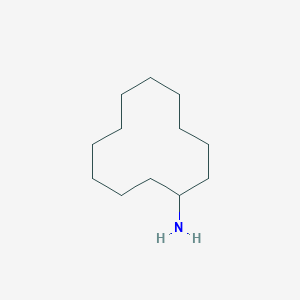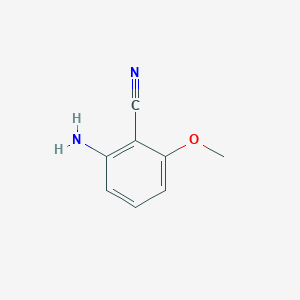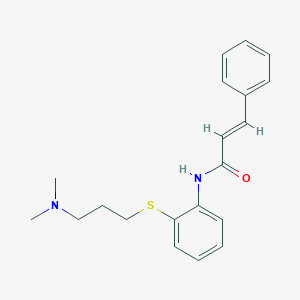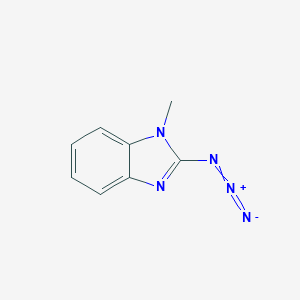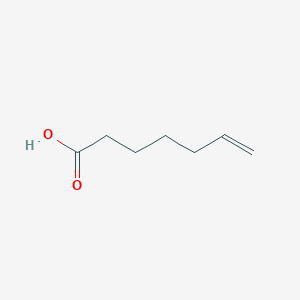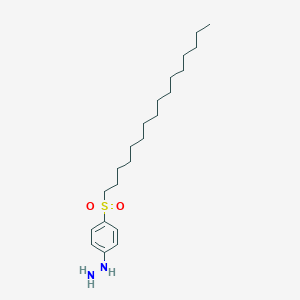
(4-(Hexadecylsulphonyl)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Hexadecylsulphonyl)phenyl)hydrazine, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of the heat shock protein 90 (HSP90), which is an important molecular chaperone that plays a critical role in protein folding, stability, and degradation. HSP90 is overexpressed in many types of cancer, and its inhibition has been shown to induce cancer cell death.
作用机制
The mechanism of action of (4-(Hexadecylsulphonyl)phenyl)hydrazine involves its binding to the ATP-binding site of the (4-(Hexadecylsulphonyl)phenyl)hydrazine chaperone protein, which leads to the destabilization of the protein and the subsequent degradation of its client proteins. This results in the induction of apoptosis in cancer cells and the inhibition of cancer cell growth and metastasis.
生化和生理效应
(4-(Hexadecylsulphonyl)phenyl)hydrazine has been shown to have several biochemical and physiological effects. It has been reported to induce the degradation of several (4-(Hexadecylsulphonyl)phenyl)hydrazine client proteins, including Akt, HER2, and EGFR, which are important signaling proteins involved in cancer cell survival and proliferation. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been reported to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
实验室实验的优点和局限性
One of the advantages of using (4-(Hexadecylsulphonyl)phenyl)hydrazine in lab experiments is its potent inhibitory effect on (4-(Hexadecylsulphonyl)phenyl)hydrazine, which makes it a useful tool for studying the role of (4-(Hexadecylsulphonyl)phenyl)hydrazine in cancer cell biology. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been shown to have a high selectivity for (4-(Hexadecylsulphonyl)phenyl)hydrazine, which reduces the potential for off-target effects. However, one of the limitations of using (4-(Hexadecylsulphonyl)phenyl)hydrazine is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of (4-(Hexadecylsulphonyl)phenyl)hydrazine. One area of research is the development of more potent and selective (4-(Hexadecylsulphonyl)phenyl)hydrazine inhibitors that can be used in cancer therapy. Additionally, there is a need for further studies to investigate the potential of (4-(Hexadecylsulphonyl)phenyl)hydrazine in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the role of (4-(Hexadecylsulphonyl)phenyl)hydrazine in other diseases, such as neurodegenerative diseases, is an area of research that warrants further investigation.
合成方法
The synthesis of (4-(Hexadecylsulphonyl)phenyl)hydrazine involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several research articles and has been successfully replicated in various laboratories.
科学研究应用
(4-(Hexadecylsulphonyl)phenyl)hydrazine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the (4-(Hexadecylsulphonyl)phenyl)hydrazine chaperone function, which leads to the degradation of client proteins that are essential for cancer cell survival. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been reported to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells.
属性
CAS 编号 |
1590-67-6 |
|---|---|
产品名称 |
(4-(Hexadecylsulphonyl)phenyl)hydrazine |
分子式 |
C22H40N2O2S |
分子量 |
396.6 g/mol |
IUPAC 名称 |
(4-hexadecylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C22H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(25,26)22-18-16-21(24-23)17-19-22/h16-19,24H,2-15,20,23H2,1H3 |
InChI 键 |
CQXBNGQFWUTDKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
规范 SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
其他 CAS 编号 |
1590-67-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



